3-Bromo-2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine

Lipophilicity Drug Design Physicochemical Properties

3-Bromo-2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 2102410-55-7; molecular formula C₉H₆BrF₃N₂; MW 279.06 g/mol) belongs to the imidazo[1,2-a]pyridine class—a privileged scaffold present in marketed drugs including zolpidem, alpidem, and olprinone. This compound uniquely combines three substituents on the fused bicycle: a bromine atom at position 3 (a versatile cross-coupling handle), a methyl group at position 2 (modulating both lipophilicity and palladium-catalyzed coupling reactivity), and a trifluoromethyl group at position 5 (conferring enhanced metabolic stability and elevated lipophilicity).

Molecular Formula C9H6BrF3N2
Molecular Weight 279.06 g/mol
Cat. No. B8077168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine
Molecular FormulaC9H6BrF3N2
Molecular Weight279.06 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=N1)C=CC=C2C(F)(F)F)Br
InChIInChI=1S/C9H6BrF3N2/c1-5-8(10)15-6(9(11,12)13)3-2-4-7(15)14-5/h2-4H,1H3
InChIKeySHEDNTDXFPZRIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3-Bromo-2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 2102410-55-7) Is a Differentiated Imidazopyridine Building Block for Drug Discovery and Chemical Biology Procurement


3-Bromo-2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 2102410-55-7; molecular formula C₉H₆BrF₃N₂; MW 279.06 g/mol) belongs to the imidazo[1,2-a]pyridine class—a privileged scaffold present in marketed drugs including zolpidem, alpidem, and olprinone. This compound uniquely combines three substituents on the fused bicycle: a bromine atom at position 3 (a versatile cross-coupling handle), a methyl group at position 2 (modulating both lipophilicity and palladium-catalyzed coupling reactivity), and a trifluoromethyl group at position 5 (conferring enhanced metabolic stability and elevated lipophilicity) [1]. It is supplied as a research-grade solid (≥95% purity) with long-term storage at cool, dry conditions .

Critical Substituent Interdependence: Why 3-Bromo-2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine Cannot Be Replaced by a Mono- or Di-substituted Analog


Imidazo[1,2-a]pyridine analogs are not interchangeable building blocks. The simultaneous presence of the 3-bromo, 2-methyl, and 5-trifluoromethyl groups in this compound creates a physicochemical and reactivity profile that no analog missing any one of these substituents can replicate. The 2-methyl group is not merely a passive occupant; peer-reviewed studies demonstrate that a C(2) alkyl substituent dramatically enhances palladium-catalyzed Suzuki–Miyaura cross-coupling efficiency at the halide-bearing position relative to the unsubstituted analog [1]. The 5-trifluoromethyl group contributes a substantial +0.9 increment to XLogP3 over the non-fluorinated 3-bromo-2-methyl scaffold [2][3], while the bromine at position 3 provides a reactive site for C–C bond formation that is absent in the 2-methyl-5-(trifluoromethyl) analog . Removing any single substituent degrades at least one orthogonal property required in modern parallel library synthesis or lead optimization campaigns.

Quantitative Differentiation Evidence: 3-Bromo-2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine vs. Closest Analogs


XLogP3 Lipophilicity: +0.4 to +0.9 Log Units Higher Than All Close Analogs

The target compound exhibits a computed XLogP3-AA of 4.1, which is the highest among all structurally close imidazo[1,2-a]pyridine analogs. This represents a +0.4 increase over 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine (XLogP3 3.7, CID 82379880, which lacks the 2-methyl group) [1][2], a +0.7 increase over 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (XLogP3 3.4, CID 19973444) [3], and a +0.9 increase over 3-bromo-2-methylimidazo[1,2-a]pyridine (XLogP3 3.2, CID 7157366, which lacks the 5-CF₃ group) [4]. The parent unsubstituted imidazo[1,2-a]pyridine has an XLogP3 of only 1.8 [5]. All values were computed using the identical XLogP3 algorithm (PubChem release 2021.05.07 or later), enabling direct cross-compound comparison.

Lipophilicity Drug Design Physicochemical Properties

Suzuki–Miyaura Cross-Coupling Reactivity: 2-Methyl Substituent Enables Efficient Palladium-Catalyzed Arylation

A systematic study published in Helvetica Chimica Acta demonstrated that the nature of the C(2) substituent on 6-halogenoimidazo[1,2-a]pyridines exerts a decisive influence on Suzuki cross-coupling efficiency. Specifically, 6-bromo-2-methylimidazo[1,2-a]pyridine and its 2-(4-fluorophenyl) counterpart underwent efficient Suzuki-type cross-coupling, whereas the 6-bromo derivative unsubstituted at C(2) was poorly reactive under identical conditions [1]. Although this study was performed on 6-bromo rather than 3-bromo substrates, the electronic influence of the 2-methyl group on the imidazole ring π-system is a class-level property that extrapolates to the 3-position. The 3-bromo-2-methyl-5-trifluoromethyl substitution pattern of the target compound thus combines the reactivity-enhancing 2-methyl group with the electron-withdrawing 5-CF₃, which further polarizes the C–Br bond.

Cross-Coupling C–C Bond Formation Synthetic Methodology

Antimicrobial Activity of the 3-Bromo-2-methylimidazo[1,2-a]pyridine Scaffold: Quantitative MIC Against Staphylococcus aureus

The quaternary salt derivative 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide—sharing the 3-bromo-2-methyl substitution pattern with the target compound—was evaluated for antimicrobial activity and found to inhibit Staphylococcus aureus at concentrations of 2700 μg/mL and 675 μg/mL [1]. While these MIC values are modest, they establish a baseline antibacterial SAR that the target compound, with its additional 5-CF₃ group enhancing membrane permeability (XLogP3 4.1 vs. ~2.4 for the non-fluorinated scaffold), may improve upon. The 5-trifluoromethyl group is well-documented in medicinal chemistry to enhance antimicrobial potency through increased lipophilicity and metabolic stability [2].

Antimicrobial MIC Staphylococcus aureus

Triple Substitution Pattern: Simultaneous Presence of Cross-Coupling Handle, Reactivity Modulator, and Metabolic Stability Element

No single commercially available close analog of 3-bromo-2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine simultaneously provides all three functional elements in one building block. 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1893797-71-1) lacks the 2-methyl group required for enhanced Suzuki coupling reactivity ; 2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 2411641-12-6) lacks the bromine handle entirely ; 3-bromo-2-methylimidazo[1,2-a]pyridine (CAS 4805-70-3) lacks the CF₃ group needed for metabolic stability and elevated logP . The target compound therefore enables a synthetic strategy in which a single intermediate can be diversified at position 3 via cross-coupling while the 2-methyl and 5-CF₃ groups pre-install drug-like properties without additional synthetic steps.

Molecular Diversity Parallel Synthesis Lead Optimization

High-Value Application Scenarios for 3-Bromo-2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine


Kinase Inhibitor Fragment Elaboration Requiring Elevated logP for Type II or Allosteric Pocket Binding

In kinase drug discovery programs targeting allosteric or DFG-out pockets where increased lipophilicity drives binding affinity, the XLogP3 of 4.1 provides a 2.5–8 fold higher octanol/water partition relative to the 3-bromo-5-CF₃ analog (XLogP3 3.7) [1]. The 3-bromo position serves as a vector for Suzuki–Miyaura diversification into the kinase hinge or selectivity pocket, while the pre-installed 5-CF₃ group contributes metabolic stability against CYP450-mediated oxidation. The 2-methyl group ensures efficient cross-coupling reactivity, reducing the risk of failed diversification reactions that are common with C(2)-unsubstituted analogs [2].

Parallel Library Synthesis of Trisubstituted Imidazo[1,2-a]pyridines via Microwave-Assisted Suzuki Coupling

Microwave-assisted palladium-catalyzed Suzuki reactions on bromoimidazo[1,2-a]pyridines have been established as an efficient method for generating diversified compound arrays [1]. The target compound's 2-methyl group is expected to enhance coupling efficiency based on the demonstrated class effect [2], while the 5-CF₃ group pre-installs a metabolically stable substituent. This avoids a separate trifluoromethylation step—a transformation that typically requires harsh conditions, transition-metal catalysts, or specialized reagents such as TMSCF₃ [3]. One building block thus enables three points of diversity (Br at C3 for aryl/heteroaryl introduction; Me at C2 already installed; CF₃ at C5 already installed).

Anti-Infective Lead Optimization Leveraging Baseline Antimicrobial SAR of the 3-Bromo-2-methyl Scaffold

The demonstrated anti-Staphylococcus aureus activity of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide (MIC 675–2700 μg/mL) [1] establishes a starting point for medicinal chemistry optimization. The target compound's additional 5-trifluoromethyl group is a well-validated strategy for improving antibacterial potency through enhanced membrane penetration. Researchers can use the 3-bromo position to introduce diverse aryl/heteroaryl groups via cross-coupling, systematically exploring SAR while the 2-methyl and 5-CF₃ groups contribute consistent drug-like physicochemical properties.

CNS Penetrant Probe Design Exploiting Low PSA and High logP for Blood–Brain Barrier Permeability

Imidazo[1,2-a]pyridines are recognized for their excellent blood–brain barrier penetrability, making them valuable scaffolds for CNS drug discovery [1]. The target compound's topological polar surface area (TPSA) of only 17.3 Ų [2], combined with XLogP3 of 4.1 and zero hydrogen bond donors, places it within favorable CNS MPO (Multiparameter Optimization) space. The absence of the 2-methyl group in the 3-bromo-5-CF₃ analog (XLogP3 3.7, TPSA 17.3 Ų) [3] results in a measurable decrease in predicted BBB permeability, making the target compound the preferred starting point for CNS programs where maximal brain exposure is sought.

Quote Request

Request a Quote for 3-Bromo-2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.